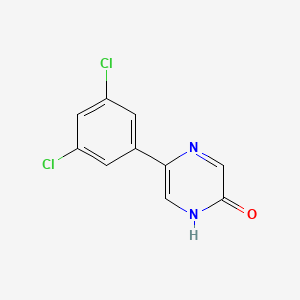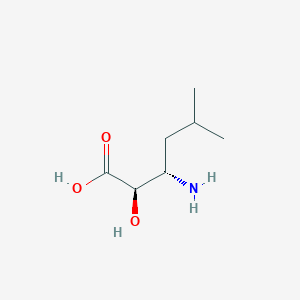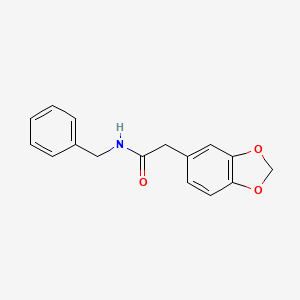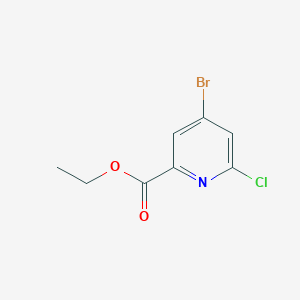![molecular formula C27H32N2O8 B13646684 (Z)-but-2-enedioic acid;4-[[3-(3-ethyl-1-methylazepan-3-yl)phenoxy]carbonylamino]benzoic acid](/img/structure/B13646684.png)
(Z)-but-2-enedioic acid;4-[[3-(3-ethyl-1-methylazepan-3-yl)phenoxy]carbonylamino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-but-2-enedioic acid;4-[[3-(3-ethyl-1-methylazepan-3-yl)phenoxy]carbonylamino]benzoic acid is a complex organic compound with a molecular formula of C23H28N2O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;4-[[3-(3-ethyl-1-methylazepan-3-yl)phenoxy]carbonylamino]benzoic acid involves the coupling of the acyl imidazole derivative of meptazinol with 4-aminobenzoic acid. The reaction is typically carried out in tetrahydrofuran (THF) with trifluoroacetic acid (TFA) as a catalyst at temperatures ranging from 35 to 40°C for approximately 22 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis process mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-but-2-enedioic acid;4-[[3-(3-ethyl-1-methylazepan-3-yl)phenoxy]carbonylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and azepane moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified phenoxy or azepane derivatives.
Scientific Research Applications
(Z)-but-2-enedioic acid;4-[[3-(3-ethyl-1-methylazepan-3-yl)phenoxy]carbonylamino]benzoic acid has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (Z)-but-2-enedioic acid;4-[[3-(3-ethyl-1-methylazepan-3-yl)phenoxy]carbonylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate specific signaling pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
Phenoxy acetic acid derivatives: These compounds share a similar phenoxy moiety and are used in various chemical and biological applications.
Azepane derivatives: Compounds containing the azepane ring structure, which are studied for their pharmacological properties.
Uniqueness
(Z)-but-2-enedioic acid;4-[[3-(3-ethyl-1-methylazepan-3-yl)phenoxy]carbonylamino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C27H32N2O8 |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;4-[[3-(3-ethyl-1-methylazepan-3-yl)phenoxy]carbonylamino]benzoic acid |
InChI |
InChI=1S/C23H28N2O4.C4H4O4/c1-3-23(13-4-5-14-25(2)16-23)18-7-6-8-20(15-18)29-22(28)24-19-11-9-17(10-12-19)21(26)27;5-3(6)1-2-4(7)8/h6-12,15H,3-5,13-14,16H2,1-2H3,(H,24,28)(H,26,27);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
NKYJFOJOCHXUHD-BTJKTKAUSA-N |
Isomeric SMILES |
CCC1(CCCCN(C1)C)C2=CC(=CC=C2)OC(=O)NC3=CC=C(C=C3)C(=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCC1(CCCCN(C1)C)C2=CC(=CC=C2)OC(=O)NC3=CC=C(C=C3)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


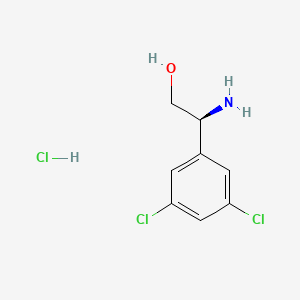
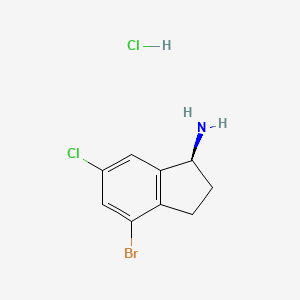
![Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13646618.png)
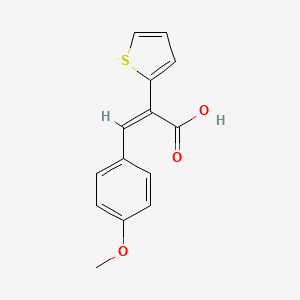
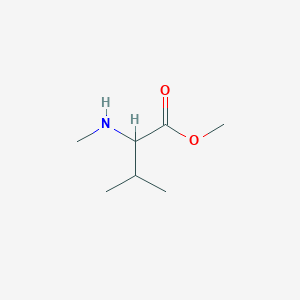
![1-methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole](/img/structure/B13646630.png)
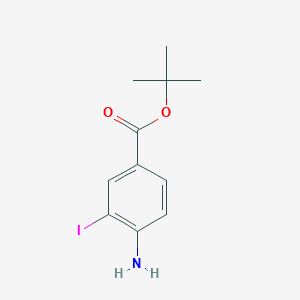
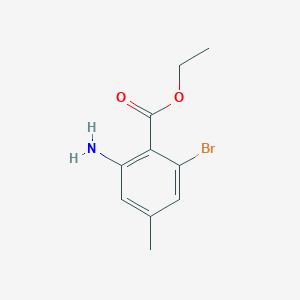
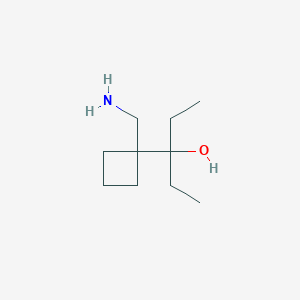
![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(4-bromophenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B13646658.png)
